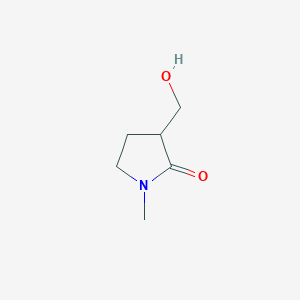

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-2-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKXBBFVQUNEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336732 | |

| Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577780-05-3 | |

| Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This compound, a chiral lactam, is a valuable building block in medicinal chemistry and materials science. Its utility as a precursor for more complex molecules and its application as a transdermal penetration enhancer necessitate robust and scalable synthetic routes. This guide provides an in-depth analysis of the primary pathways for its synthesis, intended for researchers, chemists, and drug development professionals. We will dissect two major synthetic strategies: the reduction of C3-functionalized pyrrolidinones and a multi-step construction from γ-butyrolactone. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and evaluates the merits of each approach, with a focus on yield, scalability, and stereochemical control.

Introduction: The Significance of this compound

This compound (C6H11NO2, MW: 129.16 g/mol ) is a derivative of N-methylpyrrolidone (NMP), a widely used polar aprotic solvent.[1] The introduction of a hydroxymethyl group at the C3 position creates a chiral center and a reactive primary alcohol, significantly expanding its synthetic utility. This functional handle allows for further elaboration into a variety of pharmacologically active moieties. The pyrrolidine ring itself is a common scaffold in numerous natural products and FDA-approved drugs.[2] Furthermore, the related compound 3-hydroxy-N-methyl-2-pyrrolidone has been identified as a novel and effective penetration enhancer for transdermal drug delivery systems, highlighting the potential of this class of compounds in pharmaceutical formulations.[3][4]

This guide offers a detailed examination of the chemical pathways to access this versatile molecule, providing both theoretical understanding and practical, field-tested protocols.

Pathway I: Reductive Functionalization of a C3-Carboxylate Precursor

A direct and convergent approach to the target molecule involves the reduction of a pre-formed pyrrolidinone ring bearing a carboxylic acid or ester group at the C3 position. The most common precursor for this strategy is methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.[5] This method is advantageous due to its high efficiency and the commercial availability of starting materials.

Mechanistic Rationale

The core of this pathway is the reduction of an ester to a primary alcohol. This transformation is typically achieved using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced much faster than the starting ester by another equivalent of the hydride reagent to yield the primary alcohol upon aqueous workup.

The high reactivity of LiAlH₄ makes it highly effective but also necessitates careful handling under anhydrous conditions. Alternative, milder, or more selective reagents can be employed depending on the presence of other functional groups, though for this specific substrate, LiAlH₄ is a robust choice.

Experimental Protocol: Reduction of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

This protocol is a representative procedure based on standard laboratory practices for LiAlH₄ reductions.

Materials:

-

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 eq) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Addition: A solution of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding deionized water dropwise (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL). This sequence (Fieser workup) is crucial for producing a granular precipitate that is easy to filter.

-

Filtration & Extraction: The resulting white precipitate (lithium and aluminum salts) is removed by filtration through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. The combined organic filtrates are collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a viscous oil or low-melting solid.

Data & Discussion

| Parameter | Value/Observation | Causality & Field Insights |

| Yield | Typically >85% | The high yield is characteristic of LiAlH₄ reductions of unhindered esters. Careful, slow addition at 0 °C is key to preventing side reactions. |

| Purity | >95% after purification | The primary impurity is often unreacted starting material or over-reduced products, which can be minimized by careful monitoring and quenching. |

| Scalability | Moderate | LiAlH₄ reductions are exothermic and produce hydrogen gas, posing challenges on a large scale. Alternative reducing systems like NaBH₄/I₂ or catalytic hydrogenation might be considered for industrial applications. |

| Safety | High Hazard | LiAlH₄ reacts violently with water. The quenching step must be performed slowly and with extreme caution, especially at a large scale. |

Pathway II: De Novo Synthesis from γ-Butyrolactone

An alternative strategy involves constructing the pyrrolidinone ring from an acyclic or different heterocyclic precursor. A patented method describes a multi-step synthesis starting from γ-butyrolactone, a readily available and inexpensive chemical.[3][4] This pathway is more linear but offers a route from fundamental building blocks.

Synthetic Workflow Overview

The synthesis proceeds through several distinct chemical transformations:

-

α-Bromination: Introduction of a bromine atom at the alpha position of γ-butyrolactone.

-

Amide Formation: Ring-opening of the brominated lactone with methylamine to form an intermediate bromo-amide.

-

Cyclization: Intramolecular nucleophilic substitution, where the amide nitrogen displaces a second bromo-group (formed in a preceding step) to form the N-methylpyrrolidinone ring.

-

Hydrolysis: Conversion of the C3-bromo group to the final hydroxyl group using a carbonate base.

Experimental Protocol (Adapted from Patent Literature[4])

This protocol is a condensed summary of the key steps described in the patent.

Step A: α,γ-Dibromobutyryl Halide Formation

-

γ-Butyrolactone is reacted with bromine in the presence of a phosphorus tribromide catalyst at elevated temperatures (e.g., 75-125 °C).

-

This reaction yields an α,γ-dibromobutyric acid intermediate, which is subsequently converted to the more reactive acid chloride or bromide using a thionyl chloride or similar halogenating agent.

Step B: N-Methyl-2,4-dibromobutyramide Formation

-

The crude dibromobutyryl halide from the previous step is dissolved in a suitable solvent and reacted with methylamine (gas or aqueous solution) at low temperatures to form N-methyl-2,4-dibromobutyramide.

Step C: Cyclization to 3-Bromo-N-methyl-2-pyrrolidone

-

The N-methyl-2,4-dibromobutyramide is treated with a non-nucleophilic base, such as sodium ethoxide in ethanol.

-

The base deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile to displace one of the bromine atoms, forming the five-membered lactam ring. The product is isolated after workup and purification.

Step D: Hydrolysis to 3-Hydroxy-N-methyl-2-pyrrolidone

-

3-Bromo-N-methyl-2-pyrrolidone is dissolved in water and heated with a mild base like potassium carbonate (K₂CO₃).

-

The carbonate facilitates the Sₙ2 displacement of the bromide with a hydroxide ion.

-

After the reaction is complete, the mixture is neutralized, and the water is removed under reduced pressure. The final product is extracted from the residue with a hot solvent like ethanol and purified.

Discussion

This de novo pathway, while longer, is built upon classic and well-understood organic reactions. Its primary advantage lies in the use of inexpensive bulk starting materials. However, the use of bromine, phosphorus tribromide, and strong bases presents significant handling and waste disposal challenges, making it more suitable for a dedicated industrial setup rather than a flexible laboratory environment. The overall yield across multiple steps is likely to be lower than the more convergent reductive pathway.

Considerations for Stereoselective Synthesis

The C3 position of this compound is a stereocenter. For many pharmaceutical applications, accessing a single enantiomer is essential. The pathways described above produce a racemic mixture. Achieving enantiopurity requires a different strategic approach.

-

Chiral Pool Synthesis: A common strategy is to start from an inexpensive, enantiopure natural product. L-Glutamic acid is an ideal starting material. It can be converted to (S)-5-(hydroxymethyl)pyrrolidin-2-one, a known chiral building block.[6] Subsequent N-methylation would provide the desired enantiomerically pure target.

-

Asymmetric Catalysis: An asymmetric reduction of a suitable prochiral precursor, such as a C3-ketone or an exomethylene pyrrolidinone, using chiral catalysts (e.g., those based on Ru-BINAP or CBS catalysts) could provide direct access to a single enantiomer.

-

Enzymatic Resolution: A chemoenzymatic approach could be used to resolve the racemic mixture. For instance, a lipase could be used to selectively acylate one enantiomer of the alcohol, allowing for the easy separation of the acylated and unreacted enantiomers.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. For laboratory-scale synthesis where expediency and high yield are paramount, the reduction of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is the superior method. It is a convergent, high-yielding, and reliable route. For large-scale industrial production where cost of starting materials is a primary driver, the multi-step synthesis from γ-butyrolactone offers a viable, albeit more complex, alternative. Finally, for applications requiring high enantiopurity, strategies based on the chiral pool , particularly starting from L-glutamic acid, represent the most practical and established approach. The choice of synthesis pathway is ultimately dictated by the specific requirements of the project, balancing factors of scale, cost, safety, and the critical need for stereochemical control.

References

- 1. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 5. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12646144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS No: 577780-05-3), a substituted pyrrolidinone derivative of interest in chemical synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a synthesis of available data, insights into structure-property relationships, and detailed experimental protocols for in-house characterization. While experimental data for some properties of this specific molecule are not widely published, this guide leverages data from closely related analogs and computational predictions to provide a robust starting point for its application and further investigation.

Introduction: The Significance of Substituted Pyrrolidinones

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its favorable solubility profile and hydrogen bonding capabilities. The parent compound, 2-pyrrolidinone, and its N-methyl derivative (NMP) are widely utilized as versatile, polar aprotic solvents.[2][3] Functionalization of the pyrrolidinone core, as seen in this compound, introduces a chiral center and a primary alcohol, significantly altering its physicochemical landscape and opening avenues for its use as a chiral building block, a specialized solvent, or a precursor for more complex molecular architectures. Understanding the fundamental properties of this molecule is paramount for its effective utilization in research and development.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule's properties begins with its fundamental structure and identifiers.

dot

Caption: 2D Chemical Structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 577780-05-3 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| SMILES | CN1CCC(C(O)=O)CO | [1] |

| InChIKey | DOKXBBFVQUNEMW-UHFFFAOYSA-N | [1] |

Physicochemical Properties: A Data-Driven Analysis

The physicochemical properties of a compound dictate its behavior in various systems, from reaction media to biological environments. This section presents a compilation of available data for this compound, supplemented with insights from related compounds where direct experimental values are unavailable.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method/Source |

| Molecular Weight | 129.16 g/mol | PubChem (Computed)[1] |

| XLogP3 | -0.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 9 | PubChem (Computed)[1] |

| Formal Charge | 0 | PubChem (Computed)[1] |

Causality Behind the Properties: A Deeper Look

-

Polarity and Solubility: The presence of a lactam, a tertiary amine, and a primary alcohol functional group imparts a high degree of polarity to the molecule. The computed XLogP3 of -0.3 suggests that this compound is hydrophilic.[1] This is a direct consequence of the hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen and the hydroxyl oxygen) sites. This structural feature strongly suggests high miscibility with water and other polar protic solvents, a characteristic shared with the parent N-methyl-2-pyrrolidone (NMP), which is miscible with water.[2][4] The additional hydroxyl group in our target molecule would be expected to further enhance its aqueous solubility compared to NMP.

-

Chirality: The substitution at the 3-position of the pyrrolidinone ring introduces a stereocenter. This means that this compound can exist as two enantiomers, (R)- and (S)-. The synthesis of this compound will typically result in a racemic mixture unless a chiral synthesis or resolution method is employed. The chirality is a critical feature for applications in asymmetric synthesis and for the development of stereospecific pharmaceuticals.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical for any chemical entity. This section outlines the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the nitrogen, the methylene protons of the hydroxymethyl group, and the protons on the pyrrolidinone ring. The diastereotopic nature of the ring methylene protons will likely result in complex splitting patterns. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the carbons of the pyrrolidinone ring, the N-methyl carbon, and the hydroxymethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the lactam, typically in the region of 1650-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl group is expected around 3200-3600 cm⁻¹. C-N and C-O stretching vibrations will also be present in the fingerprint region.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 129. Common fragmentation patterns would involve the loss of the hydroxymethyl group or cleavage of the pyrrolidinone ring. The PubChem entry for this compound references a GC-MS spectrum.[1]

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise experimental data, the following protocols provide a framework for the determination of key physicochemical properties.

Determination of Melting Point (for solids)

dot

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. If the sample is crystalline, grind it to a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point

-

Apparatus: Use a micro boiling point apparatus or a standard distillation setup for larger quantities.

-

Procedure: Place a small amount of the liquid sample in a test tube with a capillary tube (sealed at one end) inverted inside. Heat the sample gently in a heating bath.

-

Observation: A stream of bubbles will emerge from the capillary tube as the liquid is heated. The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.

Determination of Aqueous Solubility

dot

Caption: Workflow for Aqueous Solubility Determination.

-

Equilibrium Method: Add an excess amount of this compound to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solute from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method such as HPLC or GC.

Chiral Separation and Analysis

Given the chiral nature of the molecule, separation of the enantiomers is often necessary.

-

Technique: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantiomeric separation.

-

Column Selection: Polysaccharide-based chiral columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating a wide range of chiral compounds.

-

Method Development: A systematic screening of mobile phases (both normal and reversed-phase) is required to achieve baseline separation of the enantiomers. The addition of modifiers such as acids or bases to the mobile phase can sometimes improve resolution.

Safety and Handling

Based on the GHS information provided for this compound, the following hazards have been identified:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a polar, hydrophilic, and chiral molecule with significant potential as a building block in synthetic chemistry and drug discovery. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on its molecular structure, computed data, and comparison with related compounds. The detailed experimental protocols included herein are designed to empower researchers to generate the necessary data for their specific applications, ensuring both scientific rigor and safety in the handling of this promising chemical entity.

References

- 1. This compound | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine ... | Study Prep in Pearson+ [pearson.com]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. researchgate.net [researchgate.net]

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Introduction

This compound is a substituted pyrrolidinone, a class of compounds significant in both industrial and pharmaceutical contexts. As a derivative of N-methyl-2-pyrrolidone (NMP), a widely used polar aprotic solvent, its characterization is crucial for process chemistry, metabolite identification, and as a building block in organic synthesis.[1][2] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this molecule. We will move beyond simple data reporting to explore the causal relationships between the molecular structure and its spectroscopic signatures, offering a robust framework for researchers, scientists, and drug development professionals. The core principle of this guide is the integration of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a self-validating case for the compound's identity.

Foundational Identity: Physicochemical Properties

Before delving into complex spectral data, establishing the foundational properties of the target molecule is paramount. These data points provide the initial constraints for all subsequent analyses. The identity of this compound is summarized below.[3][4]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 129.16 g/mol | PubChem[3] |

| CAS Number | 577780-05-3 | PubChem[3] |

| Canonical SMILES | CN1CCC(C1=O)CO | PubChem[3] |

Mass Spectrometry: Confirming Mass and Substructure

Mass spectrometry serves as the first line of analytical inquiry, providing two critical pieces of information: the exact molecular weight and, through fragmentation, a preliminary "blueprint" of the molecule's substructures.

Expertise & Causality

We employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to achieve precise mass determination. ESI is a soft ionization technique, which is crucial for preserving the molecular ion, while high resolution distinguishes the elemental composition C₆H₁₁NO₂ from other potential isobaric formulas. The subsequent fragmentation (MS/MS) is not random; it occurs at the weakest bonds and results in the most stable charged fragments, providing logical clues to the molecular assembly. For instance, the bond between the pyrrolidinone ring and the hydroxymethyl group is a likely point of cleavage.

Experimental Protocol: LC-MS (ESI-TOF)

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5][6]

-

Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][8]

-

Chromatography: Inject 5 µL of the sample onto a C18 column with a gradient elution to separate the analyte from any impurities.

-

Mass Spectrometry (MS1 Scan): Acquire full scan mass spectra in positive ion mode over a range of m/z 50-300 to identify the protonated molecular ion [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion (m/z 130.08) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Expected Data & Interpretation

-

High-Resolution MS: The protonated molecule [M+H]⁺ is expected at m/z 130.0811, corresponding to the elemental formula [C₆H₁₂NO₂]⁺.

-

Key Fragmentation Pathways: The MS/MS spectrum provides a fingerprint. The primary fragmentations are predicted to be:

-

Loss of the hydroxymethyl group (-CH₂OH): A neutral loss of 30 Da, leading to a fragment at m/z 99.08. This is a common pathway for primary alcohols.

-

Loss of water (-H₂O): A neutral loss of 18 Da from the protonated molecular ion, resulting in a fragment at m/z 112.07.

-

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The principle rests on the fact that chemical bonds vibrate at specific frequencies, and these frequencies are altered by the bond type and the atoms involved.

Expertise & Causality

The structure of this compound contains three key functional groups whose IR signatures are highly characteristic: the alcohol (-OH), the lactam (a cyclic amide), and the saturated alkyl framework. The O-H bond, due to hydrogen bonding, produces a uniquely broad and strong absorption band, making it one of the most easily identifiable features in an IR spectrum.[9] The carbonyl (C=O) of the five-membered lactam ring absorbs at a specific frequency (lower than a typical ketone but higher than a linear amide) due to ring strain and amide resonance.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[11][12][13]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

Expected Data & Interpretation

The following table summarizes the expected vibrational frequencies that confirm the compound's functional makeup.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Causality/Significance |

| 3500 - 3200 | O-H Stretch (Alcohol) | Strong, Broad | Confirms the presence of the hydroxyl group. Broadness is due to intermolecular hydrogen bonding.[14] |

| 2950 - 2850 | C-H Stretch (Alkyl) | Medium-Strong, Sharp | Indicates the sp³-hybridized C-H bonds of the pyrrolidine ring, N-methyl, and hydroxymethyl groups. |

| 1690 - 1670 | C=O Stretch (Lactam) | Very Strong, Sharp | Diagnostic for the five-membered cyclic amide (γ-lactam) carbonyl group.[15] |

| 1260 - 1050 | C-O Stretch (Alcohol) | Strong | Corresponds to the stretching vibration of the primary alcohol C-O bond.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, every atom's connectivity can be established.

Expertise & Causality

The chemical shift of each proton and carbon is dictated by its local electronic environment. Electronegative atoms like oxygen and nitrogen "deshield" nearby nuclei, causing their signals to appear further downfield (at a higher ppm value). The splitting (multiplicity) of proton signals is caused by spin-spin coupling with non-equivalent protons on adjacent carbons, directly revealing which groups are connected. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) serve as self-validating systems by visually correlating coupled protons (COSY) and protons with their directly attached carbons (HSQC), removing any ambiguity in assignment.[16][17]

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm assignments.

Predicted NMR Data & Interpretation

The following table details the predicted signals for this compound.

| ¹H NMR Data | Signal | δ (ppm, est.) | Multiplicity | Integration | Assignment |

| a | 3.65 - 3.80 | m | 2H | -CH₂ -OH | |

| b | 3.25 - 3.40 | m | 2H | -N-CH₂ -CH₂- | |

| c | 2.90 | s | 3H | -N-CH₃ | |

| d | 2.50 - 2.65 | m | 1H | -CO-CH -CH₂- | |

| e | 1.90 - 2.20 | m | 2H | -CH-CH₂ -CH₂- | |

| f | (variable) | br s | 1H | -CH₂-OH | |

| ¹³C NMR Data | Signal | δ (ppm, est.) | Assignment | ||

| 1 | ~175.5 | C =O (Lactam Carbonyl) | |||

| 2 | ~63.0 | -C H₂-OH | |||

| 3 | ~48.5 | -N-C H₂-CH₂- | |||

| 4 | ~42.0 | -CO-C H-CH₂- | |||

| 5 | ~29.5 | -N-C H₃ | |||

| 6 | ~23.0 | -CH-C H₂-CH₂- |

Integrated Structural Elucidation Workflow

No single technique provides the complete picture. The power of this approach lies in the logical integration of all data streams. The workflow below illustrates how information from each experiment builds upon the last to yield an unambiguous structural assignment.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a clear demonstration of modern analytical chemistry principles. By systematically applying mass spectrometry to define the molecular formula, infrared spectroscopy to identify the constituent functional groups, and a suite of NMR techniques to map the precise atomic connectivity, we can confirm the molecule's identity with a high degree of confidence. This integrated, evidence-based approach ensures scientific rigor and provides a reliable framework for the characterization of novel and known chemical entities in any research and development setting.

References

- 1. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to GSK1016790A (CAS Number: 577780-05-3): A Potent and Selective TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document delves into its chemical characterization, mechanism of action, synthesis, and key experimental applications, offering valuable insights for professionals in academic research and pharmaceutical development.

Core Introduction and Chemical Identity

GSK1016790A, identified by CAS number 577780-05-3, is a small molecule that has emerged as an invaluable tool for investigating the physiological and pathophysiological roles of the TRPV4 ion channel.[1][2] Its systematic IUPAC name is N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide.[3]

The compound is a cell-permeable piperazine amide derivative that demonstrates high potency and selectivity for TRPV4, making it a superior research tool compared to less specific agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).[4]

Table 1: Chemical and Physical Properties of GSK1016790A

| Property | Value | Reference |

| CAS Number | 577780-05-3 | [3] |

| Synonyms | GSK101 | caymanchemical.com |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [3][5] |

| Molecular Weight | 655.61 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [6] |

| Purity | ≥97% (HPLC) | [3] |

| Solubility | Soluble in DMSO (approx. 15 mg/mL), ethanol (approx. 10 mg/mL), and DMF (approx. 15 mg/mL). Sparingly soluble in aqueous buffers. | caymanchemical.com |

| Storage | Store at -20°C for long-term stability (≥4 years). | caymanchemical.com |

Mechanism of Action and Signaling Cascade

GSK1016790A functions as a potent agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[1][2] Activation of TRPV4 by GSK1016790A leads to a rapid and sustained influx of extracellular calcium into the cell, a key event initiating a cascade of downstream signaling pathways.[1][2][7]

The primary mechanism involves the direct binding of GSK1016790A to the TRPV4 channel, inducing a conformational change that opens the channel pore. This leads to membrane depolarization and a significant increase in intracellular calcium concentration ([Ca²⁺]i).[1][2][7]

The elevation in [Ca²⁺]i triggers a complex signaling network that can vary depending on the cell type. Key downstream effectors include:

-

Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K): The influx of calcium can activate calcium-dependent isoforms of PKC and PI3K. These kinases are involved in a multitude of cellular processes, including cell growth, proliferation, and survival.

-

RhoA: This small GTPase plays a crucial role in regulating the actin cytoskeleton and is implicated in processes such as cell migration and contraction. Activation of the RhoA pathway has been observed following TRPV4 stimulation with GSK1016790A.

-

Nitric Oxide Synthase (eNOS): In endothelial cells, the GSK1016790A-induced calcium influx can activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[6]

The activation of these pathways underscores the importance of TRPV4 in mechanotransduction, osmoregulation, and vascular function.

References

- 1. malayajournal.org [malayajournal.org]

- 2. Thieno[2,3-b][1]benzothiophene(247-16-5) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Introduction: Elucidating the Molecular Architecture

This compound (CAS: 577780-05-3) is a substituted N-methylpyrrolidone derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a lactam ring, a chiral center at the C3 position, and a primary alcohol, presents a unique combination of functionalities that dictate its chemical behavior and potential applications. Accurate and unambiguous structural confirmation is paramount for any research or development endeavor. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. Our approach is grounded in first principles, explaining not just the data, but the causality behind the experimental choices and interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key features of this compound inform our analytical strategy.

-

Pyrrolidinone Ring: A five-membered lactam ring. The tertiary amide bond and adjacent methylene groups create a distinct NMR fingerprint. The carbonyl group (C=O) is a strong chromophore in IR spectroscopy.

-

N-Methyl Group: This group (-NCH₃) provides a sharp, singlet signal in ¹H NMR, serving as an excellent internal reference point.

-

Hydroxymethyl Substituent: The -CH₂OH group at the C3 position introduces a primary alcohol, which is readily identified by a characteristic broad O-H stretch in the IR spectrum. It also creates a chiral center at C3, leading to magnetic inequivalence (diastereotopicity) for adjacent protons, a key feature to observe in high-field ¹H NMR.

Below is a diagram of the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Structure of this compound

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular puzzle.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via splitting patterns), and their relative quantities (via integration).

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H⁶ (-NCH₃) | ~2.9 | Singlet (s) | 3H | Protons on a nitrogen-bound methyl group. No adjacent protons to couple with. |

| H⁵ (N-CH₂) | ~3.3 - 3.5 | Multiplet (m) | 2H | Methylene protons adjacent to the amide nitrogen. |

| H⁷ (-CH₂OH) | ~3.6 - 3.8 | Multiplet (m) | 2H | Diastereotopic methylene protons adjacent to the chiral center (C³) and the hydroxyl group. |

| H³ (-CH-) | ~2.5 - 2.7 | Multiplet (m) | 1H | Methine proton at the chiral center, coupled to protons at C⁴ and C⁷. |

| H⁴ (-CH₂) | ~1.9 - 2.2 | Multiplet (m) | 2H | Methylene protons on the pyrrolidinone ring. |

| H⁹ (-OH) | ~2.0 - 4.0 | Broad Singlet (br s) | 1H | Labile hydroxyl proton; signal shape and position are solvent and concentration-dependent. |

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C² (C=O) | ~175 | Carbonyl carbon of a tertiary amide (lactam). |

| C⁷ (-CH₂OH) | ~65 | Carbon of a primary alcohol, shifted downfield by the electronegative oxygen. |

| C⁵ (N-CH₂) | ~48 | Methylene carbon adjacent to the amide nitrogen. |

| C³ (-CH-) | ~42 | Methine carbon at the substituted position of the ring. |

| C⁶ (-NCH₃) | ~30 | Carbon of the N-methyl group. |

| C⁴ (-CH₂) | ~22 | Methylene carbon in the pyrrolidinone ring. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Setup: Utilize a modern FT-IR spectrometer, such as a PerkinElmer Spectrum 3, equipped with a diamond ATR accessory.[3]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental contributions.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum is dominated by absorptions corresponding to the molecule's primary functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3400 (broad) | O-H stretch | Strong | Confirms the presence of the hydroxyl (-OH) group from the hydroxymethyl substituent. The broadness is due to hydrogen bonding. |

| ~2950-2850 | C-H stretch | Medium-Strong | Aliphatic C-H bonds in the methyl and methylene groups. |

| ~1680 | C=O stretch | Strong, Sharp | Characteristic and intense absorption for the tertiary amide (lactam) carbonyl group. This is a key diagnostic peak.[4] |

| ~1450 | C-H bend | Medium | Bending (scissoring and rocking) vibrations of the methylene groups. |

| ~1050 | C-O stretch | Strong | Stretching vibration of the primary alcohol C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. The PubChem database indicates the existence of a GC-MS spectrum for this compound within the NIST Mass Spectrometry Data Center.[1][5][6]

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.

-

Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Data & Fragmentation Analysis

The expected molecular weight of C₆H₁₁NO₂ is 129.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 129. The fragmentation pattern is key to confirming the structure. Based on established fragmentation mechanisms like alpha-cleavage, the following pathways are proposed.[7][8]

| m/z | Proposed Fragment | Proposed Loss | Interpretation |

| 129 | [C₆H₁₁NO₂]⁺• | - | Molecular Ion (M⁺•) |

| 98 | [M - CH₂OH]⁺ | •CH₂OH | Alpha-cleavage at the C3 position, with loss of the hydroxymethyl radical. This is a highly probable and significant fragmentation. |

| 111 | [M - H₂O]⁺• | H₂O | Loss of a water molecule from the molecular ion. |

| 70 | [C₄H₆N]⁺ | C₂H₅O₂ | Complex ring cleavage and rearrangement. |

| 58 | [C₃H₈N]⁺ | C₃H₃O₂ | Cleavage adjacent to the nitrogen, a common pathway for N-alkyl amides. |

digraph "fragmentation_pathway" {

graph [fontname="Helvetica", fontsize=12, bgcolor="#FFFFFF"];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];

edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

M [label="[M]⁺•\nm/z = 129", fillcolor="#FBBC05", fontcolor="#202124"];

F98 [label="[M - •CH₂OH]⁺\nm/z = 98"];

F111 [label="[M - H₂O]⁺•\nm/z = 111"];

F58 [label="[C₃H₈N]⁺\nm/z = 58"];

M -> F98 [label="- •CH₂OH\n(α-cleavage)"];

M -> F111 [label="- H₂O"];

M -> F58 [label="- C₃H₃O₂\n(Ring Cleavage)"];

}

Caption: Proposed major fragmentation pathways forthis compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical hydroxyl and lactam carbonyl functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for any subsequent scientific application.

ChemicalBook. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum. Available from: --INVALID-LINK--2. National Center for Biotechnology Information. PubChem Compound Summary for CID 535874, this compound. Available from: --INVALID-LINK--3. National Center for Biotechnology Information. PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. Available from: --INVALID-LINK--4. ChemicalBook. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum. Available from: --INVALID-LINK--5. Mohr, M., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emergent analogues. West Virginia University. Available from: --INVALID-LINK--6. National Institute of Standards and Technology. Mass Spectrometry Data Center. Available from: --INVALID-LINK--7. Bocah, C., et al. (2007). FTIR study of five complex beta-lactam molecules. PubMed. Available from: --INVALID-LINK--8. National Institute of Standards and Technology. Mass Spectrometry Data Center Products and Services. Available from: --INVALID-LINK--9. Salam, O., et al. (2018). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available from: --INVALID-LINK--10. SpectraBase. 1-Methylpyrrolidine 13C NMR Spectrum. Available from: --INVALID-LINK--11. SpectraBase. 1-Methylpyrrolidine 13C NMR Spectrum. Available from: --INVALID-LINK--12. National Institute of Standards and Technology. NIST Chemistry WebBook, 2-Pyrrolidinone, 1-methyl-. Available from: --INVALID-LINK--13. Stein, S.E. (2023). NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. Journal of Forensic Sciences. Available from: --INVALID-LINK--14. ResearchGate. FTIR study of five complex β-lactam molecules | Request PDF. Available from: --INVALID-LINK--15. Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: --INVALID-LINK--16. PubChemLite. This compound. Available from: --INVALID-LINK--17. University of Arizona. Mass Spectrometry: Fragmentation. Available from: --INVALID-LINK--18. National Center for Biotechnology Information. PubChem Compound Summary for CID 535874, this compound. Available from: --INVALID-LINK--19. Kostiainen, R. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: --INVALID-LINK--20. PerkinElmer. Spectrum 3 FT-IR Spectrometers Specifications. Available from: --INVALID-LINK--21. SpectraBase. (+-)-3-methyl-2-pyrrolidinone Spectra. Available from: --INVALID-LINK--

References

- 1. This compound | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 6. Mass Spectrometry Data Center | NIST [nist.gov]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Solubility Profile of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's fate, influencing everything from formulation and bioavailability to in vitro assay reliability. This guide provides a detailed exploration of the solubility profile of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a compound of interest in various research and development pipelines. While extensive experimental data for this specific molecule is not widely published, this document serves as a foundational framework for its characterization. We will delve into the theoretical underpinnings of its expected solubility, provide robust, field-proven experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This guide is structured to empower the reader with the necessary knowledge and methodologies to thoroughly assess the solubility of this compound and similar chemical entities.

Introduction to this compound

This compound is a substituted pyrrolidinone derivative. Its core structure, a five-membered lactam ring, is a common motif in pharmaceuticals and specialty chemicals. The presence of a hydroxymethyl group and an N-methyl group significantly influences its physicochemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem |

| Molecular Weight | 129.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 90035-71-3 | |

| Predicted XLogP3-AA | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The predicted XLogP3-AA value of -0.3 suggests that this compound is a hydrophilic compound, indicating a predisposition for solubility in polar solvents, including water. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, further enhancing its interaction with polar solvents.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of a compound like this compound:

-

Polarity: The pyrrolidinone ring, with its amide group, is polar. The addition of a hydroxymethyl group further increases its polarity. Therefore, it is expected to be more soluble in polar solvents (e.g., water, ethanol, methanol) than in nonpolar solvents (e.g., hexane, toluene).[1]

-

Hydrogen Bonding: The ability of the hydroxymethyl group to donate a hydrogen bond and the carbonyl and lactam nitrogen to accept hydrogen bonds will be a primary driver of its aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2][3] However, this relationship must be determined experimentally.

-

pH: While this compound does not have strongly acidic or basic functional groups, the lactam ring can undergo hydrolysis under extreme pH conditions, which could affect its apparent solubility. The pH of the medium can also influence the ionization of any potential impurities, which might impact the measured solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound will also dictate its solubility. A more stable crystal lattice will require more energy to break, leading to lower solubility.

Experimental Determination of Solubility

A comprehensive solubility profile requires the determination of both thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. This is the "true" solubility and is crucial for understanding the compound's behavior in a system at equilibrium.[4][5]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This is a high-throughput method often used in early drug discovery to identify potential solubility issues.[6][7][8]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies such as the OECD.[9][10][11][12][13]

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a clear glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or selected organic solvents).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay

This high-throughput assay is valuable for early-stage screening.[6][7][14][15]

Experimental Workflow for Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Add a small, fixed volume of each DMSO stock solution to the corresponding wells of the microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).

-

The kinetic solubility can be determined by various methods:

-

Nephelometry: Measure the light scattering caused by the formation of a precipitate. The concentration at which a significant increase in scattering is observed is the kinetic solubility.[6]

-

UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate and measure the absorbance of the filtrate in a UV-compatible plate. The concentration can be determined from a standard curve.

-

HPLC-UV: Similar to the UV-Vis method, but the filtrate is analyzed by HPLC for more accurate quantification.

-

-

Data Analysis and Reporting

The solubility of this compound should be reported in standard units such as mg/mL or µg/mL, along with the experimental conditions (solvent, pH, temperature, and method used).

Table 2: Suggested Solvents for Solubility Profiling

| Solvent Class | Specific Solvent | Rationale |

| Aqueous | Purified Water | Baseline aqueous solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Physiological pH relevance. | |

| pH 1.2 Buffer (e.g., simulated gastric fluid) | Relevance for oral administration. | |

| pH 6.8 Buffer (e.g., simulated intestinal fluid) | Relevance for oral administration. | |

| Polar Protic | Ethanol, Methanol, Isopropanol | Common co-solvents in formulations.[16] |

| Polar Aprotic | Acetonitrile, Acetone, DMSO | Common solvents in synthesis and analysis. |

| Nonpolar | Hexane, Toluene | To determine the limits of its solubility in nonpolar media. |

Conclusion and Future Directions

This guide provides a comprehensive framework for determining the solubility profile of this compound. Based on its chemical structure, it is anticipated to be a highly polar compound with good solubility in aqueous and other polar solvents. However, rigorous experimental validation using the detailed protocols provided herein is essential. A complete solubility profile will be invaluable for its future development, whether in pharmaceutical formulations, chemical synthesis, or other research applications. Further studies could investigate the effect of different salt forms on solubility, as well as the impact of common pharmaceutical excipients.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. byjus.com [byjus.com]

- 3. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 4. evotec.com [evotec.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. globalpharmatek.com [globalpharmatek.com]

thermal stability of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

An In-Depth Technical Guide to the Thermal Stability of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the (CAS 577780-05-3). While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from its parent compound, N-methyl-2-pyrrolidone (NMP), and analogous chemical structures to build a robust predictive framework. We will explore the theoretical underpinnings of its stability, detail rigorous analytical methodologies for its empirical determination, and propose potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's behavior under thermal stress for applications in synthesis, formulation, and storage.

Introduction: The Importance of Thermal Profile

This compound is a substituted N-methyl-2-pyrrolidone derivative.[1][2] Its parent compound, NMP, is a widely used aprotic solvent known for its high solvency, low volatility, and excellent thermal and chemical stability.[3][4][5] The introduction of a hydroxymethyl group at the 3-position introduces a reactive primary alcohol functionality, which is expected to significantly influence the molecule's overall thermal behavior compared to NMP.

Understanding the thermal stability of this compound is critical for:

-

Process Chemistry: Defining safe temperature limits for synthesis, purification (e.g., distillation), and handling to prevent decomposition and the formation of impurities.

-

Pharmaceutical Formulation: Ensuring the active pharmaceutical ingredient (API) or excipient remains stable during heat-involved processes like granulation, drying, and terminal sterilization.

-

Storage and Shelf-Life: Establishing appropriate storage conditions to guarantee long-term product integrity and prevent degradation over time.

This guide establishes a foundational understanding by leveraging the well-documented properties of the NMP core and considering the chemical liabilities of the hydroxymethyl substituent.

Theoretical Stability Analysis: A Tale of Two Moieties

The is primarily governed by the interplay between its two key structural features: the N-methyl-2-pyrrolidone ring and the 3-(hydroxymethyl) group.

The N-Methyl-2-Pyrrolidone (NMP) Core: A Thermally Robust Foundation

NMP is renowned for its high thermal stability.[3][4] In the absence of air and water, its decomposition temperature is approximately 350°C.[6] However, its stability can be compromised under certain conditions:

-

Hydrolysis and Oxidation: In the presence of both oxygen and water, NMP can undergo decomposition at significantly lower temperatures, around 120-200°C.[6]

-

Reaction with Oxidizers: It can react violently with strong oxidizing agents like nitric acid or hydrogen peroxide.[5]

-

Decomposition Products: Primary thermal decomposition products include carbon monoxide and nitrogen oxides.[5]

This high intrinsic stability suggests that the pyrrolidinone ring itself is not the weakest point of the molecule under inert conditions.

The 3-(Hydroxymethyl) Group: The Likely Point of Failure

The primary alcohol functional group is anticipated to be the primary determinant of the molecule's thermal decomposition profile. Primary alcohols have several established degradation pathways upon heating:

-

Dehydration: Elimination of a water molecule to form an alkene (in this case, 1-methyl-3-methylenepyrrolidin-2-one). This is a common pathway for alcohols.[7]

-

Oxidation: If an oxidant (such as air) is present, the primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[8]

-

Combustion: In the presence of sufficient oxygen and high heat, complete oxidation to carbon dioxide and water will occur.[8]

The β-lactam ring, a strained four-membered ring analogous to the five-membered lactam in our molecule, is known to be susceptible to thermal degradation, often initiated by hydrolysis.[9][10][11] This suggests that the lactam carbonyl, in conjunction with the adjacent hydroxymethyl group, could participate in complex degradation mechanisms.

Analytical Strategy for Determining Thermal Stability

A definitive assessment of thermal stability requires empirical data. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's behavior as a function of temperature.

Experimental Workflow

The logical flow for analyzing the thermal properties of a new compound like this compound is outlined below.

Caption: Standard workflow for thermal stability assessment.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive technique for determining decomposition temperatures.[12]

-

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition or evaporation.

-

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample: 3-5 mg of the compound in an alumina or platinum crucible.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min to assess stability under different conditions.

-

Temperature Program: Ramp from 30°C to 400°C at a heating rate of 10°C/min.

-

Data Analysis: Plot mass (%) vs. temperature (°C). Determine the onset temperature (T_onset) of the major mass loss step, which signifies the beginning of decomposition.

-

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, boiling, and decomposition, indicating whether they are endothermic or exothermic.[13][14]

-

Objective: To identify melting point, boiling point, and the enthalpic nature of decomposition.

-

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample: 3-5 mg of the compound in a hermetically sealed aluminum pan. A pinhole lid may be used to allow for volatilization if boiling is expected.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Ramp from 25°C to 350°C at a heating rate of 10°C/min.

-

Data Analysis: Plot heat flow (mW) vs. temperature (°C). Identify endothermic peaks (melting, boiling) and exothermic peaks (some decomposition processes).

-

Hypothetical Data & Discussion

Based on the known properties of the NMP core and the hydroxymethyl group, we can predict the likely thermal profile of this compound.

Table 1: Predicted Thermal Events for this compound

| Temperature Range (°C) | Predicted Event | Analytical Technique | Expected Observation | Rationale |

| 70-80 | Melting | DSC | Sharp endothermic peak | A patent for the related 3-hydroxy-N-methylpyrrolidone describes a melting point of 71-72°C.[15] The hydroxymethyl derivative is expected to have a similar melting point. |

| > 200 | Boiling / Evaporation | TGA / DSC | Gradual mass loss (TGA), broad endotherm (DSC) | The boiling point will be higher than NMP (202-204°C) due to hydrogen bonding from the -OH group.[4] |

| 250 - 300 | Onset of Decomposition | TGA / DSC | Significant mass loss begins (TGA), endo- or exothermic peak (DSC) | The C-O and C-C bonds of the hydroxymethyl group are weaker than the bonds in the NMP ring, making this the likely initial point of degradation, occurring at a lower temperature than pure NMP (350°C).[6] |

Proposed Degradation Pathway

Under inert thermal stress, the most probable initial degradation step is the elimination of water from the hydroxymethyl group. This would be followed by further fragmentation or polymerization at higher temperatures.

References

- 1. This compound | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 6. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. perkinelmer.com.ar [perkinelmer.com.ar]

- 14. researchgate.net [researchgate.net]

- 15. uknowledge.uky.edu [uknowledge.uky.edu]

Introduction: The Isomeric Landscape of C6H11NO2

An In-depth Technical Guide to the Molecular Formula C6H11NO2: Discovery, History, and Core Applications

The molecular formula C6H11NO2 represents a fascinating intersection of industrial chemistry, materials science, and pharmacology. While a simple string of atoms on paper, this formula unlocks a diverse world of constitutional isomers, each with a unique three-dimensional structure and, consequently, distinct chemical and physical properties.[1] These isomers range from foundational monomers for multi-billion dollar industries to specialized molecules in medical and pharmaceutical research.[1][2] Notable isomers include ε-caprolactam, the cornerstone of Nylon 6 production; nitrocyclohexane, a key synthetic intermediate; and a variety of amino acids and their derivatives like cycloleucine and pipecolic acid, which are instrumental in drug development.[1][3][4]

This guide provides a comprehensive exploration of the discovery, history, and technical evolution of the most significant C6H11NO2 isomers. It delves into the pioneering scientific work that transformed these molecules from laboratory curiosities into industrial titans and specialized research tools. We will examine the core chemical principles, pivotal historical figures, and the progression of synthetic methodologies that define the legacy of this molecular formula.

Part 1: ε-Caprolactam - The Industrial Behemoth

The story of C6H11NO2 is overwhelmingly dominated by one of its isomers: ε-caprolactam ((CH₂)₅C(O)NH). This colorless, crystalline solid is the essential precursor to Nylon 6, a versatile synthetic polymer used in everything from textiles and carpets to automotive parts and engineering plastics.[5][6] The global demand for caprolactam is immense, with production estimated at approximately five million tons per year.[7]

Early Discovery and Synthesis

The history of caprolactam begins in the late 19th century, a period of fertile exploration in organic chemistry. It was first synthesized in 1899 by Gabriel and Maas through the cyclization of ε-aminocaproic acid (6-aminohexanoic acid).[2][8] This foundational method involves heating the amino acid, causing its terminal carboxylic acid and amino groups to react and form a cyclic amide, or lactam.[9]

However, it was the work of Prussian chemist and Nobel laureate Otto Wallach in 1900 that laid the groundwork for its future industrial-scale synthesis.[5][9] Wallach discovered that cyclohexanone oxime could be converted into caprolactam through an acid-catalyzed reaction.[5][8] This reaction, now famously known as the Beckmann rearrangement, became the cornerstone of commercial caprolactam production.[9][10]

The Dawn of the Polymer Age: Nylon 6 and Perlon

For nearly four decades, caprolactam remained a molecule of academic interest. Its true potential was unlocked in the charged atmosphere of the 1930s, amidst a fierce international race to develop synthetic fibers to replace silk.[5] In the United States, Wallace Carothers and his team at DuPont were making groundbreaking strides in polymer chemistry.[11][12][13] In 1935, they synthesized a polyamide from hexamethylenediamine and adipic acid, creating the revolutionary material they named Nylon 6,6.[11][12][14]